1-Chloro-4-methanesulfonylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

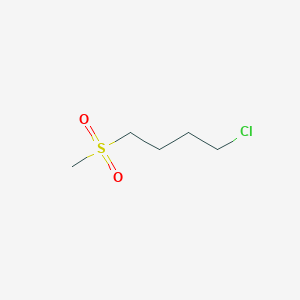

“1-Chloro-4-methanesulfonylbutane” is a chemical compound with the CAS Number: 53394-82-4 . It has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S . It is a solid substance and is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “1-Chloro-4-methanesulfonylbutane” is 1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 . The IUPAC name for this compound is 1-chloro-4-(methylsulfonyl)butane .

Physical And Chemical Properties Analysis

“1-Chloro-4-methanesulfonylbutane” is a solid substance . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S .

科学的研究の応用

Synthesis Applications

1-Chloro-4-methanesulfonylbutane plays a role in the synthesis of various compounds. For instance, it has been used in the synthesis of different lignans through the rearrangements of 1,4-diarylbutane-1,4-diols, leading to sub-classes of lignans depending on the aryl groups involved. This process is significant as it leads to the creation of analogues of seco-lignans (Davidson & Barker, 2015).

Chemical Reactions

1-Chloro-4-methanesulfonylbutane is also involved in various chemical reactions. It is used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, showcasing its role in complex organic syntheses (Upadhyaya et al., 1997).

Catalysis

The compound has been used as a catalyst in different reactions. For example, it has been used in the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity in chemical processes (Capozzi et al., 1982).

Microbial Metabolism

Methanesulfonic acid, closely related to 1-Chloro-4-methanesulfonylbutane, plays a role in microbial metabolism. It is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).

Industrial Applications

1-Chloro-4-methanesulfonylbutane's derivatives are used in industrial applications, such as in the production of linear alkylbenzenes using methanesulfonic acid as a catalyst. This process is environmentally friendly due to the biodegradability of the catalyst and its recyclability (Luong et al., 2004).

Enzymatic Studies

The compound has been studied in the context of enzymatic reactions, particularly in the investigation of acetylcholinesterase's reaction with methanesulfonyl fluoride, providing insights into enzyme inhibition mechanisms (Kitz & Wilson, 1963).

作用機序

The mechanism of action of methanesulfonates, which “1-Chloro-4-methanesulfonylbutane” is a part of, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Safety and Hazards

The safety information for “1-Chloro-4-methanesulfonylbutane” includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is classified as dangerous with GHS06, GHS08 pictograms .

特性

IUPAC Name |

1-chloro-4-methylsulfonylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOQQDOAZADWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methanesulfonylbutane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)